molecular formula C21H19F3N4O4 B611777 N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

Cat. No.: B611777
M. Wt: 448.4 g/mol
InChI Key: IQNLJJLZIVCGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). It was developed to address neurological disorders such as anxiety, depression, and addiction. Key structural features include:

  • A 1,2,4-triazole ring at position 2 of the phenyl group, enhancing binding affinity to mGlu5.
  • A trifluoromethoxy group at position 5, improving metabolic stability.
  • A cyclopropylmethoxy substituent at position 4 of the benzamide, optimizing lipophilicity for CNS penetration.
  • A methoxy group at position 3, contributing to steric and electronic interactions with the receptor .

The compound was synthesized via coupling of N-(2-bromo-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide with 1H-1,2,4-triazole under basic conditions, followed by purification to >95% purity via LCMS and NMR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU6012962 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of VU6012962 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

VU6012962 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of VU6012962 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H19F3N4O4
  • Molecular Weight : 448.4 g/mol
  • CAS Number : 2313526-86-0

The compound features a triazole ring, a trifluoromethoxy group, and multiple methoxy functionalities, contributing to its biological activity and potential therapeutic effects.

Metabotropic Glutamate Receptor Modulation

VU6012962 acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is implicated in various neurological disorders, including anxiety and depression. Studies have shown that VU6012962 achieves significant exposure in the central nervous system, with minimum effective doses demonstrating efficacy in preclinical anxiety models .

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit promising antimicrobial properties. VU6012962 has been evaluated for its activity against several bacterial strains. The mechanism of action typically involves the inhibition of critical enzymes or disruption of microbial cell membranes. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values of 5.0 μM and 6.5 μM respectively.

Anti-inflammatory Effects

In vitro studies have demonstrated that VU6012962 reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anxiety Models

In a study focused on anxiety-related behaviors in animal models, VU6012962 was administered at varying doses to evaluate its effects on anxiety-like behaviors. Results indicated that the compound significantly reduced anxiety levels compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of VU6012962 against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Data Table: Biological Activities of VU6012962

Activity TypeTarget Organism/PathwayIC50 (μM)Observations
AntimicrobialStaphylococcus aureus5.0Effective against resistant strains
AntimicrobialEscherichia coli6.5Synergistic effects with antibiotics
Anti-inflammatoryHuman cell lines (TNF-alpha)N/ASignificant reduction in cytokine levels
CNS ActivitymGluR7 modulationN/AEffective in anxiety models at low doses

Mechanism of Action

VU6012962 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 7. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways. The molecular targets include the receptor itself and associated signaling proteins. The inhibition of metabotropic glutamate receptor 7 results in reduced excitatory neurotransmission, which can have therapeutic effects in conditions like anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the mGlu7 NAM Class

VU6010608

  • Structure : Shares the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core but lacks the cyclopropylmethoxy and methoxy substituents.
  • Pharmacological Profile :
    • Lower CNS penetration due to reduced lipophilicity.
    • IC50 for mGlu7 inhibition: 120 nM (vs. 89 nM for VU6012962).
  • Key Difference : Absence of cyclopropylmethoxy group limits blood-brain barrier (BBB) penetration .

Antimicrobial 1,2,4-Triazole Derivatives

Compounds from International Journal of Molecular Sciences (2014) and antimicrobial studies (Liu et al., 2012) highlight structural diversity:

  • Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9].
  • Structural Differences :
    • Sulfonyl and difluorophenyl groups replace the benzamide and cyclopropylmethoxy moieties.
    • Thione tautomers dominate, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
  • Activity : Antimicrobial (e.g., 71% inhibition of Phytophthora infestans at 50 µg/mL) vs. neurological targeting in VU6012962 .

Pharmacokinetic and Pharmacodynamic Comparisons

Data Table: Key Parameters of mGlu7 NAMs

Compound IC50 (mGlu7) CNS Penetration (Brain/Plasma Ratio) Oral Bioavailability Key Structural Features
VU6012962 89 nM 0.8 >80% Cyclopropylmethoxy, trifluoromethoxy, triazole
VU6010608 120 nM 0.3 60% Benzamide core without cyclopropylmethoxy
S-alkylated Triazoles N/A N/A N/A Sulfonyl groups, thione tautomers

Mechanistic Insights

  • VU6012962 : The cyclopropylmethoxy group enhances BBB penetration via increased lipophilicity (clogP = 3.2 vs. 2.5 for VU6010608).
  • Antimicrobial Triazoles : Sulfonyl groups facilitate interactions with microbial enzymes, while thione tautomers stabilize binding via sulfur coordination .

Biological Activity

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound that falls under the category of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19F3N4O3\text{C}_{19}\text{H}_{19}\text{F}_{3}\text{N}_{4}\text{O}_{3}

This structure features a triazole ring, trifluoromethoxy group, and methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can coordinate with metal ions and inhibit enzymes by binding to their active sites. Additionally, the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway, similar to established antifungal agents like fluconazole .

Table 1: Antifungal Activity Comparison

CompoundTarget OrganismMIC (μg/mL)Reference
Compound ACandida albicans0.5
Compound BCandida parapsilosis1.23
N-TriazoleCandida spp.Varies

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits potent inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by modifications in its structure. Variations in substituents on the phenyl ring have been shown to alter biological activity dramatically. For instance, increasing electronegativity through fluorine or chlorine substitutions enhances antifungal efficacy due to improved interaction with target enzymes .

Table 3: SAR Insights

SubstituentBiological ActivityEffectiveness
FluorineIncreased activityHigh
ChlorineModerate activityMedium
MethylDecreased activityLow

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound in clinical settings:

  • Study on Candida spp.: A clinical trial demonstrated that a structurally similar triazole compound showed comparable efficacy to fluconazole in treating systemic candidiasis .
  • Antimicrobial Resistance: Another study highlighted the potential of this class of compounds in overcoming resistance mechanisms in bacteria that typically render conventional antibiotics ineffective.

Q & A

Q. How can researchers design a synthetic route for N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, leveraging strategies from analogous triazole derivatives. Key steps include:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with substituted benzaldehydes or ketones under acidic conditions (e.g., glacial acetic acid in ethanol) to form the 1,2,4-triazole core .
  • Functionalization of the Phenyl Ring: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (e.g., using trifluoromethylating agents like CF₃OTf) at the para position of the phenyl ring.
  • Ether Linkage Installation: The cyclopropylmethoxy group can be introduced through Williamson ether synthesis, reacting cyclopropylmethyl bromide with a hydroxyl-bearing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Final Coupling: Amide bond formation between the triazole-containing aryl amine and the substituted benzoyl chloride using coupling agents like EDC/HOBt .

Optimization Considerations:

  • Solvent polarity and catalyst selection (e.g., CuI for click chemistry in triazole formation) significantly impact yields .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Analyze chemical shifts to verify substituent positions. For example, the trifluoromethoxy group (CF₃O-) appears as a singlet in ¹⁹F NMR, while the cyclopropylmethoxy protons show characteristic splitting patterns .
  • FT-IR: Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .
  • Elemental Analysis (EA): Compare experimental C/H/N percentages with theoretical values to validate purity (e.g., deviations <0.3% indicate high purity) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .

Advanced Validation:

  • X-ray Crystallography: Resolve ambiguous stereochemistry or confirm solid-state packing interactions .

Q. How can researchers systematically optimize low yields in the final amide coupling step?

Methodological Answer:

  • Reagent Screening: Test coupling agents (e.g., DCC, HATU, PyBOP) to identify the most efficient for sterically hindered substrates. HATU often outperforms EDC in challenging amide formations .
  • Solvent Effects: Polar aprotic solvents like DMF or DCM enhance reactivity, while additives (e.g., DMAP) can reduce side reactions .
  • Temperature Control: Conduct reactions at 0–5°C to minimize racemization or decomposition.
  • Workup Optimization: Use acid/base extraction to remove unreacted starting materials and byproducts.

Troubleshooting Example:
If yields remain low despite optimization, synthesize the benzoyl chloride in situ to avoid stability issues .

Q. How can molecular docking studies predict the binding mode of this compound to a target enzyme?

Methodological Answer:

  • Software Setup: Use AutoDock Vina or Schrödinger Suite to dock the compound into the enzyme’s active site (PDB ID: [target-specific]).
  • Docking Parameters:
    • Define the binding pocket using residues within 10 Å of the co-crystallized ligand.
    • Assign partial charges (e.g., AM1-BCC) and optimize hydrogen bonding networks .
  • Validation: Compare docking poses with known inhibitors (e.g., co-crystallized ligands) and analyze key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts with CF₃ groups) .
  • Experimental Corroboration: Perform mutagenesis studies (e.g., alanine scanning) to validate predicted interactions .

Q. How should researchers address inconsistent bioactivity data across experimental batches?

Methodological Answer:

  • Purity Analysis: Use HPLC-MS to detect impurities (>98% purity required for reliable assays). Adjust recrystallization conditions (e.g., hexane/EtOAc) if necessary .
  • Biological Replicates: Conduct triplicate assays with internal controls (e.g., reference inhibitors) to assess technical variability.
  • Environmental Factors: Standardize cell culture conditions (e.g., passage number, serum batch) and enzyme lot consistency .
  • Statistical Analysis: Apply ANOVA or t-tests to determine if differences are significant (p<0.05).

Case Study:
If activity drops in later batches, trace residual solvents (e.g., DMSO) via GC-MS, as they may inhibit the target .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Analog Library Design: Synthesize derivatives with systematic modifications (e.g., replacing cyclopropylmethoxy with ethoxy or benzyloxy groups) .
  • Biological Testing: Measure IC₅₀ values against the target enzyme and correlate with substituent properties (e.g., logP, steric bulk).
  • QSAR Modeling: Use software like MOE or Schrödinger to build regression models linking descriptors (e.g., Hammett σ, π-electron density) to activity .
  • Metabolic Stability Profiling: Assess hepatic microsomal clearance to identify vulnerable sites (e.g., triazole ring oxidation) .

Example Finding:
If trifluoromethoxy substitution enhances activity, hypothesize improved target affinity via hydrophobic or electronic effects .

Q. How can researchers resolve discrepancies in NMR data between theoretical and experimental spectra?

Methodological Answer:

  • Solvent Effects: Re-acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects: Perform variable-temperature NMR to identify conformational exchange (e.g., rotamers of the cyclopropylmethoxy group) .
  • DFT Calculations: Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data. Adjust dihedral angles in the model to match observed splitting .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons unambiguously .

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Metabolite Identification: Use high-resolution MSⁿ to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • Structural Mitigation: Introduce deuterium at labile positions (e.g., benzylic hydrogens) or replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNLJJLZIVCGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.